N-Ethylaniline Hydrofluoride: Technical Guide & Application Protocols
N-Ethylaniline Hydrofluoride: Technical Guide & Application Protocols
This guide serves as an advanced technical manual for N-ethylaniline hydrofluoride (CAS 111830-19-4) .[1] It is designed for researchers requiring a stable, "tamed" source of hydrogen fluoride (HF) for nucleophilic fluorination and specialized synthesis.
Executive Summary
N-Ethylaniline Hydrofluoride (CAS 111830-19-4) is an aromatic amine-hydrogen fluoride complex.[1][2] It functions as a nucleophilic fluorinating agent, belonging to the class of reagents that includes Olah’s Reagent (Pyridine[1][3][4]·9HF) and Triethylamine Trihydrofluoride (Et₃N[1][3][5]·3HF).
Unlike aliphatic amine-HF complexes, the aromatic nature of the N-ethylaniline moiety reduces the basicity of the amine carrier (
Chemical & Physical Properties
Core Identification
| Property | Detail |
| CAS Number | 111830-19-4 |
| Chemical Name | N-Ethylaniline Hydrofluoride |
| Synonyms | N-Ethylbenzenamine hydrofluoride; Anilinium, N-ethyl-, fluoride |
| Molecular Formula | |
| Parent Amine | N-Ethylaniline (CAS 103-69-5) |
| Component MW | Amine: 121.18 g/mol ; HF: 20.01 g/mol |
Physicochemical Characteristics
Note: Specific physical constants for the salt form are process-dependent (ratio of HF). The following data reflects the typical behavior of aromatic amine-HF adducts.
| Parameter | Value / Characteristic | Context & Implication |
| Physical State | Viscous Liquid to Low-Melting Solid | High viscosity is due to extensive hydrogen bonding networks ( |
| Solubility | Polar Organic Solvents | Soluble in DCM, Chloroform, Acetonitrile.[1] Immiscible with non-polar alkanes. |
| Stability | Moisture Sensitive / Hygroscopic | Hydrolyzes to release HF fumes; must be stored under inert gas (Ar/N₂).[1] |
| Reactivity | Corrosive (Glass/Metal) | Must be handled in HDPE, PTFE (Teflon), or PFA vessels. Etches borosilicate glass.[1] |
| Acidity | Brønsted Acidic | Acts as a proton source ( |
Synthesis & Preparation Protocol
Safety Critical: This synthesis involves handling anhydrous HF or high-concentration HF sources.[1] Work only in a fume hood with HF-resistant gloves, face shield, and calcium gluconate gel on standby.[1]
Method A: Direct Neutralization (High Purity)
This method generates the salt in situ or for isolation using aqueous HF, followed by azeotropic drying.[1]
Reagents:
Workflow:
-
Charge: Place N-ethylaniline (1.0 eq) in a PTFE reactor cooled to 0°C.
-
Addition: Dropwise add aqueous HF (1.0–3.0 eq depending on desired poly-HF character) with vigorous stirring. Exothermic reaction.[1][5]
-
Azeotrope: Add Toluene. Heat to reflux using a Dean-Stark trap (PTFE or coated glass) to remove water.[1]
-
Isolation: Once water removal is complete, strip toluene under reduced pressure (vacuum) to yield the viscous hydrofluoride complex.
Method B: Cation Exchange (Anhydrous)
Ideal for generating anhydrous complexes without distillation.[1]
-
Resin: Amberlyst 15 (Acid form).[1]
-
Process: Load resin with fluoride using KF/MeCN, then treat with N-ethylaniline to release the HF-amine complex into solution.[1]
Applications in Drug Development
Nucleophilic Fluorination Mechanisms
N-ethylaniline hydrofluoride is used to introduce fluorine into drug scaffolds via
Key Reaction: Epoxide Ring Opening
The reagent promotes the regiospecific opening of epoxides to form
Diagram: Epoxide Fluorination Pathway
Caption: Mechanism of epoxide ring opening by N-ethylaniline hydrofluoride. The reagent acts as a dual proton/fluoride source, activating the oxygen before nucleophilic attack.[1]
Halofluorination of Alkenes
Used in conjunction with N-halosuccinimides (NIS/NBS) to generate vicinal fluoro-halides.[1]
-
Substrate: Terminal or internal alkenes.
-
Role: Provides the soluble
source that intercepts the halonium ion intermediate.[1] -
Advantage: The N-ethylaniline residue is easily removed during workup (acid wash), unlike pyridine which can coordinate to metal catalysts in subsequent steps.[1]
Safety & Handling Protocols
WARNING: FATAL IF ABSORBED THROUGH SKIN. Treat this compound with the same rigor as anhydrous HF.
Personal Protective Equipment (PPE)
-
Respiratory: Full-face respirator with acid gas (E/B) cartridges.[1]
-
Skin: Double gloving required. Inner: Nitrile.[7] Outer: Neoprene or Butyl Rubber (long cuff).[1]
-
Body: Acid-resistant apron or Tyvek suit.[1]
First Aid (HF Specific)
Every lab using this reagent must have a dedicated HF spill kit.[1]
-
Skin Contact: Immediate irrigation (15 mins)
Apply Calcium Gluconate Gel (2.5%) .[1] Massage continuously until medical help arrives. -
Eye Contact: Irrigate with water or saline for 15+ mins. Do not use gluconate gel in eyes.
-
Spill Control: Neutralize spills with Calcium Carbonate (
) or Calcium Hydroxide to precipitate insoluble Calcium Fluoride ( ).[1]
References
-
Olah, G. A., et al. (1979).[1] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride)."[1][4] Journal of Organic Chemistry. Link[1]
-
Haufe, G. (1996).[1][5] "Triethylamine trishydrofluoride in synthesis." Journal für Praktische Chemie. Link[1]
-
Yoneda, N. (1991).[1][4] "The Combination of Hydrogen Fluoride with Organic Bases as Fluorination Agents."[4] Tetrahedron. Link[1]
-
Fisher Scientific. (2025).[1] "Safety Data Sheet: N-Ethylaniline." Fisher Scientific MSDS. Link
-
PubChem. (2025).[1][8][9] "Compound Summary: N-Ethylaniline." National Library of Medicine. Link[1]
Sources
- 1. octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester | C34H50O12 | CID 49926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 4-{[3-(Octadecylamino)propyl]amino}pentanoic acid (EVT-14453367) | 106675-13-2 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 7. N-ETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. N,N,N-Trimethylanilinium fluoride | C9H14FN | CID 15787908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]
